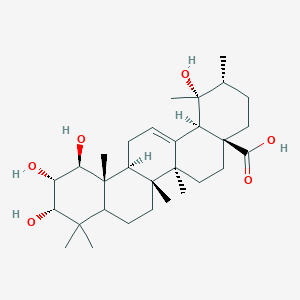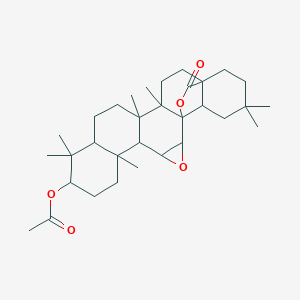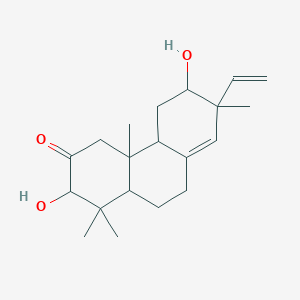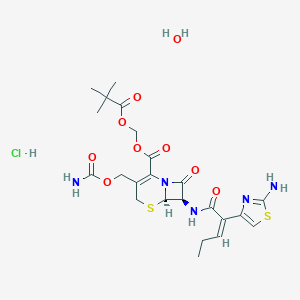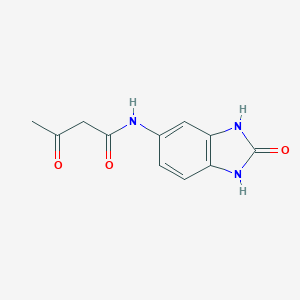
Porson
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Porson is an extremely weak basic (essentially neutral) compound. It has been detected, but not quantified, in herbs and spices, making it a potential biomarker for the consumption of these foods .
准备方法
The preparation methods for Porson are not well-documented in the literature. general synthetic routes for similar compounds often involve multi-step organic synthesis processes. These processes typically include the formation of intermediate compounds, followed by purification and characterization steps to ensure the desired product is obtained.
化学反应分析
Porson, being a weak base, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, potentially forming oxidized derivatives.
Reduction: This reaction involves the gain of electrons, leading to reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds in this compound by the addition of water, leading to the formation of smaller molecules.
科学研究应用
Chemistry: Porson can be used as a model compound to study weak basicity and its effects on chemical reactions.
Biology: Due to its presence in herbs and spices, this compound can be studied as a biomarker for dietary intake.
Medicine: Research on this compound may reveal potential therapeutic uses, especially if it exhibits bioactive properties.
Industry: this compound could be used in the development of new materials or as a precursor in the synthesis of more complex compounds.
作用机制
The exact mechanism of action of Porson is not well-understood. as a weak base, it may interact with acidic compounds, leading to the formation of salts. These interactions could influence various biochemical pathways and molecular targets, depending on the specific context in which this compound is used.
相似化合物的比较
Porson can be compared with other weak bases and neutral compounds. Some similar compounds include:
Ammonia: A common weak base used in various chemical reactions.
Pyridine: A weak base often used as a solvent and reagent in organic synthesis.
Aniline: A weak base used in the production of dyes and other chemicals.
This compound’s uniqueness lies in its potential as a biomarker for dietary intake, which is not a common feature among similar weak bases .
属性
CAS 编号 |
56222-03-8 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3 |
InChI 键 |
IFQDEGDKLBEYHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
规范 SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC |
外观 |
Powder |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the correct chemical structure of Porson?
A1: The structure of this compound was previously misidentified. Research has now confirmed its correct structure as 12-hydroxy-5-O-methylmyricanone. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, its revised structure, 12-hydroxy-5-O-methylmyricanone, allows for their determination. The molecular formula of this compound is C21H28O6, and its molecular weight is 376.4 g/mol.
Q3: What spectroscopic data is available for characterizing this compound?
A3: The isolation and structure elucidation of this compound, along with other diarylheptanoids, were achieved using spectroscopic and chemical methods. [] Although the specific spectroscopic techniques were not detailed in the abstracts, it is reasonable to assume that methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed for structural characterization.
Q4: Are there any known derivatives of this compound, like 12-dehydrothis compound?
A4: Yes, 12-dehydrothis compound (3) has been isolated from the stems of Myrica gale var. tomentosa, alongside this compound. [] This finding suggests potential structural modifications of this compound that could be further investigated.
Q5: What are the known biological activities of this compound?
A5: While the provided abstracts focus on the isolation and structural characterization of this compound, they do not provide information on its specific biological activities. Further research is needed to explore its potential therapeutic applications.
Q6: From which natural source was this compound isolated?
A6: this compound was isolated from the stems of Myrica gale var. tomentosa, a plant variety belonging to the Myricaceae family. []
Q7: Are there other compounds isolated from the same natural source as this compound?
A7: Yes, aside from this compound and 12-dehydrothis compound, other compounds like myricanone, gallic acid, and myricetin 3-O-(6-galloyl)-β-D-galactopyranoside have also been isolated from Myrica gale var. tomentosa. []
Q8: What are some potential areas for future research on this compound?
A8: Future research should focus on:
- Richard this compound: A renowned classical scholar, whose legacy significantly impacted the field of textual criticism. [, , , , , , , , ]
- This compound's Law: A metrical rule in Greek tragedy, attributed to Richard this compound, governing the use of spondees in iambic trimeters. [, , ]
- Porsoniasm: A scholarly movement following Richard this compound's death, characterized by its adherence to his rigorous methods of textual analysis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


